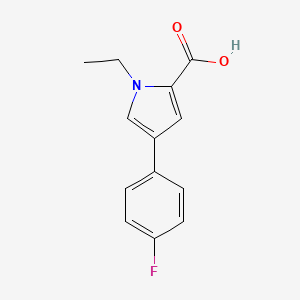

1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid

CAS No.: 1706455-90-4

Cat. No.: VC6191457

Molecular Formula: C13H12FNO2

Molecular Weight: 233.242

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706455-90-4 |

|---|---|

| Molecular Formula | C13H12FNO2 |

| Molecular Weight | 233.242 |

| IUPAC Name | 1-ethyl-4-(4-fluorophenyl)pyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H12FNO2/c1-2-15-8-10(7-12(15)13(16)17)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3,(H,16,17) |

| Standard InChI Key | OVDPASDXDBGZSI-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C=C1C(=O)O)C2=CC=C(C=C2)F |

Introduction

Structural and Molecular Characteristics

The molecular structure of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid is defined by its SMILES notation: CCn1cc(cc1C(=O)O)c1ccc(cc1)F . Key features include:

-

A pyrrole ring serving as the central heterocyclic scaffold.

-

An ethyl group (-CHCH) at the 1-position, enhancing lipophilicity.

-

A 4-fluorophenyl group at the 4-position, introducing electron-withdrawing effects and potential bioactivity.

-

A carboxylic acid (-COOH) at the 2-position, enabling hydrogen bonding and salt formation.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 233.24 g/mol | |

| logP (Partition Coeff.) | Estimated ~3.0 (analogous data) | |

| Hydrogen Bond Donors | 1 (COOH group) | |

| Hydrogen Bond Acceptors | 3 (O, F) |

The fluorine atom on the phenyl ring increases electronegativity, potentially enhancing binding affinity in biological systems . The carboxylic acid group contributes to solubility in polar solvents, while the ethyl and fluorophenyl groups balance hydrophobicity .

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Pyrrole core formation | β-Keto ester, NH |

| 2 | Ethylation at N1 | Ethyl bromide, base |

| 3 | 4-Fluorophenyl insertion | Pd-catalyzed coupling |

| 4 | Carboxylic acid formation | NaOH, HO/EtOH |

Physicochemical Properties and Stability

Spectral Data

-

IR Spectroscopy: Expected peaks at ~1700 cm (C=O stretch), ~1250 cm (C-F stretch), and ~3000 cm (aromatic C-H) .

-

NMR:

| Quantity | Price |

|---|---|

| 1 mg | $574 |

| 10 mg | $685 |

| 100 mg | $1,654 |

Suppliers emphasize custom synthesis for bulk orders .

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume